molecular formula C20H21NO6 B12759341 Carpoxidine CAS No. 66408-19-3

Carpoxidine

Cat. No.: B12759341
CAS No.: 66408-19-3
M. Wt: 371.4 g/mol
InChI Key: OAZLDYLMBSFNAY-UHFFFAOYSA-N
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Description

These compounds are derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution . Carpoxidine is known for its applications in various fields, including agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carpoxidine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Carpoxidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like cyanide (CN-) and hydroxide (OH-).

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted anilides.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

66408-19-3

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

16,17-dimethoxy-13-oxido-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol

InChI

InChI=1S/C20H21NO6/c1-24-15-4-3-12-14(20(15)25-2)9-21(23)6-5-11-7-16-17(27-10-26-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3

InChI Key

OAZLDYLMBSFNAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CC[N+]3(C2)[O-])OCO5)O)OC

Origin of Product

United States

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